molecular formula C12H5Cl5 B1210870 2,3,3',4,5-Pentachlorobiphenyl CAS No. 70424-69-0

2,3,3',4,5-Pentachlorobiphenyl

Cat. No.: B1210870
CAS No.: 70424-69-0
M. Wt: 326.4 g/mol
InChI Key: BQENMISTWGTJIJ-UHFFFAOYSA-N
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Description

Contextualization within Polychlorinated Biphenyls (PCBs) Research

Polychlorinated biphenyls are a group of 209 distinct synthetic organic compounds (congeners) formed by chlorinating a biphenyl (B1667301) molecule. cdc.gov These compounds are chemically stable, resistant to degradation, and were widely used in industrial applications such as dielectric fluids in transformers and capacitors, heat transfer fluids, and as additives in paints and plastics. who.inttriumvirate.comcpcb.nic.in

Due to their chemical inertness and widespread use, PCBs have become persistent organic pollutants (POPs), found globally in environmental matrices like air, water, soil, and sediment. who.intcpcb.nic.ineuropa.eu Their lipophilic (fat-loving) nature allows them to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. who.intcpcb.nic.in The toxicity and environmental distribution of PCBs are not uniform across the class; each congener possesses a unique set of physical and chemical properties that dictates its behavior and biological activity. nih.govresearchgate.net This variability underscores the necessity of studying individual congeners like 2,3,3',4,5-pentachlorobiphenyl.

Historical Trajectory of this compound Investigation

Commercial production of PCBs began in 1929 and they were sold as complex mixtures under trade names like Aroclor. triumvirate.comnih.gov Early analytical chemistry methods, often relying on packed column gas chromatography, could only quantify PCBs as these total mixtures. cdc.gov This approach provided a general measure of contamination but failed to distinguish the contributions of individual congeners.

The development of high-resolution analytical techniques, particularly capillary column gas chromatography, in the latter half of the 20th century, was a watershed moment. cdc.gov These advancements enabled scientists to separate, identify, and quantify specific congeners within environmental and biological samples. cdc.govnih.gov This technological leap shifted the focus of research towards congener-specific analysis, allowing for detailed investigations into the environmental fate, transport, and metabolism of individual compounds like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQENMISTWGTJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074212
Record name 2,3,3',4,5-Pentachlorobiphenyl
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70424-69-0
Record name PCB 106
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Record name 2,3,3',4,5-Pentachlorobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5-Pentachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5-PENTACHLOROBIPHENYL
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Environmental Occurrence and Global Distribution of 2,3,3 ,4,5 Pentachlorobiphenyl

Presence in Environmental Compartments

The persistent and lipophilic nature of 2,3,3',4,5-pentachlorobiphenyl contributes to its presence in various environmental matrices.

Aquatic Systems (Water Columns, Sediments)

Due to their low water solubility, pentachlorobiphenyls tend to adsorb to suspended particles and organic matter in the water column. wikipedia.org Consequently, they accumulate in the sediments of rivers, lakes, and oceans, which act as long-term sinks for these compounds. While concentrations in the water column may be low, the sediment concentrations can be significantly higher, posing a risk to benthic organisms.

Terrestrial Environments (Soils)

Soils become contaminated with this compound through various pathways, including atmospheric deposition, the application of sewage sludge, and spills or leaks from industrial activities. wikipedia.orgepa.gov A study of an industrial area with aged PCB contamination found an initial concentration of 28 µg/kg of 2,3,3',4,4',5-Pentachlorobiphenyl (B1202525) in the soil. researchgate.net The strong adsorption of this compound to soil organic matter limits its mobility but contributes to its long-term persistence in the terrestrial environment.

Table 1: Concentration of 2,3,3',4,4',5-Pentachlorobiphenyl in Soil Microcosms

Microcosm Condition Initial Concentration (µg kg⁻¹) Concentration Reduction (%)
Unplanted Soil 28 -
Soil with Lolium italicum and RAMEB 28 ~36
Soil with Medicago sativa and RAMEB 28 ~41

Data from a study on phytoremediation of PCB-contaminated soil. researchgate.net

Atmospheric Manifestations

This compound can be released into the atmosphere through volatilization from contaminated soils and water bodies, as well as from industrial sources. epa.govnih.gov Due to their semi-volatile nature, these compounds can undergo long-range atmospheric transport, leading to their deposition in remote regions far from their original sources. epa.gov

Indoor Environmental Matrices (e.g., Dust)

Indoor environments can also be contaminated with this compound. Sources of indoor contamination include the volatilization of PCBs from old building materials and electrical equipment. epa.gov The compound can then adsorb to indoor surfaces and accumulate in dust, leading to potential human exposure through inhalation or ingestion of dust particles. Informal e-waste processing activities have been identified as a significant source of toxic chemicals, including PCBs, in environmental compartments like dust. researchgate.net

Spatial and Temporal Trends of this compound Concentrations

Studies on polychlorinated biphenyls have revealed distinct spatial and temporal trends in their environmental concentrations. Spatially, higher concentrations of PCBs are often found in industrialized and urban areas. For instance, atmospheric PCB concentrations near the Great Lakes were found to be higher near urban centers, indicating strong urban sources. nih.gov A study of mussels on the Galician coast of Spain also showed higher PCB levels in areas with greater industrial and port activities. nih.gov

Temporally, the production of PCBs was banned in the United States in 1979, and international agreements like the Stockholm Convention on Persistent Organic Pollutants have aimed to eliminate their production and use. wikipedia.orgontosight.ai Consequently, a general decreasing trend in PCB concentrations in various environmental compartments has been observed over the past few decades. nih.govmdpi.com For example, atmospheric concentrations of tetra- and pentachlorinated biphenyls have shown a slow decrease. nih.gov Similarly, a study in eastern Siberia showed a V-shaped temporal distribution for PCBs from the 1990s to the 2020s. mdpi.com

Identified Sources and Pathways of Environmental Introduction

The primary sources of this compound and other PCBs into the environment are anthropogenic. Historically, they were widely used in industrial applications such as coolants and lubricants in transformers and capacitors, as well as in plasticizers, paints, and carbonless copy paper. epa.govnih.gov

Current environmental introduction occurs through several pathways:

Leaks and Spills: Leakage from old electrical equipment and industrial facilities that are still in use or have not been properly decommissioned. epa.gov

Waste Disposal: Improper disposal of PCB-containing products and materials in landfills can lead to the leaching of these compounds into the surrounding soil and groundwater. epa.gov

Incineration: Incomplete combustion of waste containing PCBs can lead to the formation and release of these and other toxic compounds into the atmosphere. epa.gov

Atmospheric Transport: Once in the atmosphere, PCBs can be transported over long distances and deposited in other areas. epa.gov

E-waste: Informal recycling and dismantling of electronic waste is a significant and ongoing source of PCBs in the environment, particularly in developing countries. researchgate.net

Table 2: Mentioned Chemical Compounds

Biogeochemical Transformation and Degradation of 2,3,3 ,4,5 Pentachlorobiphenyl

Biotic Transformation and Metabolism

Plant-Mediated Transformation (Phytoremediation Perspectives)

The potential for plants to take up and transform polychlorinated biphenyls (PCBs) from contaminated soil and water, a process known as phytoremediation, is an area of active research. While direct studies on the phytotransformation of 2,3,3',4,5-pentachlorobiphenyl are limited, research on other PCB congeners provides insights into the possible metabolic pathways within plant tissues.

Plants can metabolize PCBs through a series of enzymatic reactions, often categorized into three phases. Phase I involves the initial activation of the PCB molecule, typically through hydroxylation. This is followed by Phase II, where the hydroxylated metabolite is conjugated with endogenous plant molecules, such as sugars, to increase its water solubility. Finally, in Phase III, these conjugates are sequestered into cellular compartments like the vacuole or bound to the cell wall.

For instance, studies on whole poplar plants have demonstrated the metabolism of certain PCB congeners. In one such study, 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) was transformed into hydroxylated metabolites within the plant roots. nih.gov The major metabolite identified was 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95). nih.gov This transformation indicates that plants possess the enzymatic machinery, likely involving cytochrome P450 monooxygenases, to hydroxylate PCBs.

Furthermore, research on the phytoremediation of soil contaminated with a commercial PCB mixture, which included various congeners, has shown that certain plants can enhance the degradation of these compounds in the rhizosphere. For example, in microcosms vegetated with Medicago sativa (alfalfa) and Lolium italicum (Italian ryegrass), a reduction in the concentration of 2,3',4,4',5-pentachlorobiphenyl (B1678578) was observed in the soil. nih.gov While this points to the potential role of plant-microbe interactions in the degradation of this compound, the specific transformations occurring within the plants were not detailed.

It is important to note that the efficiency of plant-mediated transformation can vary significantly depending on the specific PCB congener and the plant species. For example, in experiments with black nightshade hairy root cultures, while dichloro- and trichlorobiphenyls were metabolized, tetrachloro- and pentachlorobiphenyl congeners were not. This suggests that higher chlorinated PCBs like this compound may be more resistant to plant metabolism.

In Vitro Metabolic Pathways (e.g., Cytochrome P450 Enzyme Systems)

The in vitro metabolism of this compound, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, is a critical determinant of its toxicokinetics and biological effects. These enzymes catalyze the initial oxidative transformation of the lipophilic PCB molecule, facilitating its eventual excretion from the body.

Hydroxylation Metabolite Formation

The primary metabolic pathway for PCBs in vertebrates is hydroxylation, which introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, forming hydroxylated PCBs (OH-PCBs). This process increases the polarity of the molecule, making it more water-soluble and amenable to further conjugation and excretion.

Studies using liver microsomes from various animal models have demonstrated the formation of hydroxylated metabolites from pentachlorobiphenyls. For example, in vitro incubation of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) with guinea pig liver microsomes resulted in the formation of two distinct hydroxylated metabolites. nih.gov One of the major metabolites was identified as 2-hydroxy-3,3',4,4',5-pentaCB. nih.gov This hydroxylation is believed to proceed through the formation of an unstable arene oxide intermediate, which can then rearrange to form the stable hydroxylated product. The formation of such metabolites is a common feature of PCB metabolism across different species. nih.gov

The position of hydroxylation is influenced by the chlorine substitution pattern of the PCB congener and the specific CYP isoforms involved. For other pentachlorobiphenyls, hydroxylation has been observed at various positions on the biphenyl rings.

Role of Specific Cytochrome P450 Isoforms (e.g., CYP1A, CYP2B)

The metabolism of PCBs is highly dependent on the specific cytochrome P450 isoforms present, with CYP1A and CYP2B families playing significant roles. These isoforms exhibit different substrate specificities and can be induced by exposure to various xenobiotics, including PCBs themselves.

CYP1A Family: The CYP1A subfamily is known to be induced by planar, dioxin-like PCBs. For instance, 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), a planar PCB, has been shown to be a potent inducer of CYP1A enzymes. nih.govicm.edu.pl In studies with the marine fish scup, a low dose of PCB 126 induced hepatic CYP1A protein and its catalytic activities. nih.gov However, at high doses, a suppression of CYP1A activity was observed, suggesting a complex regulatory mechanism. nih.gov The induction of CYP1A by certain PCBs can lead to an increased metabolism of these and other compounds.

CYP2B Family: The CYP2B subfamily is typically induced by non-planar, ortho-substituted PCBs. In vitro studies with guinea pig liver microsomes have shown that the metabolism of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) is significantly increased after pretreatment with phenobarbital, a known inducer of CYP2B enzymes. nih.gov Further investigation revealed that a specific phenobarbital-inducible isoform, CYP2B18, was principally responsible for the formation of a major hydroxylated metabolite of PCB 118. nih.gov This highlights the crucial role of the CYP2B family in the detoxification of certain pentachlorobiphenyls.

The relative contribution of CYP1A and CYP2B to the metabolism of this compound would depend on its specific three-dimensional structure and its ability to interact with the active sites of these enzymes.

Enantioselective Metabolism in Chiral Analogs

Certain PCB congeners that lack a plane of symmetry are chiral, existing as two non-superimposable mirror images called atropisomers or enantiomers. The biological processing of these chiral PCBs can be enantioselective, meaning that one enantiomer is metabolized or accumulates preferentially over the other. This can have significant toxicological implications, as the two enantiomers may exhibit different biological activities.

Similarly, in whole poplar plants, the transformation of racemic 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) resulted in the atropselective formation of its hydroxylated metabolite, 4′-OH-PCB95. nih.gov The atropisomer eluting second (E2-4′-OH-PCB95) showed a slight enrichment in the plant roots. nih.gov These findings suggest that if this compound exists as stable atropisomers, its metabolism in both plants and animals could also be enantioselective, leading to an enrichment of one enantiomer in the environment and in biological tissues.

Degradation Kinetics and Environmental Persistence

The environmental persistence of this compound is a key factor in its potential for long-range transport, bioaccumulation, and long-term ecological risk. Its degradation kinetics, often expressed as a half-life, quantify the time it takes for half of the initial amount of the compound to be transformed or removed from a specific environmental compartment.

Polychlorinated biphenyls as a class are known for their high persistence in the environment due to their chemical stability. ontosight.ai The rate of degradation is influenced by factors such as the degree and position of chlorination, as well as environmental conditions like temperature, sunlight, and microbial activity.

Specific kinetic data for the degradation of this compound is scarce. However, data from related congeners can provide an indication of its likely persistence. For example, a study on the bioremediation of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) by a bacterial consortium reported a degradation half-life of 8.14 days for free bacterial cells under laboratory conditions. nih.gov Immobilization of this consortium on sodium alginate-biochar beads significantly enhanced the degradation, shortening the half-life to 3.79 days. nih.gov

The environmental half-life of PCBs can vary dramatically depending on the specific environmental matrix. For instance, the predicted biodegradation half-life for 2,3',4',5,5'-pentachlorobiphenyl (B1593753) is estimated to be around 15.5 days, while its biotransformation half-life in fish is estimated to be much longer, at 302 days. epa.gov These values highlight the tendency of such compounds to persist and bioaccumulate in fatty tissues of organisms. The persistence of dioxin-like compounds, a category that includes some PCBs, is well-documented, with biological half-lives in humans spanning several years. wikipedia.org

Given its structure as a pentachlorobiphenyl, this compound is expected to be a persistent organic pollutant with a slow degradation rate in the environment, leading to its potential for long-term presence in various ecosystems.

Analytical Methodologies for 2,3,3 ,4,5 Pentachlorobiphenyl Characterization

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 2,3,3',4,5-pentachlorobiphenyl from various matrices is the extraction and subsequent cleanup of the sample. The choice of method depends on the sample type, whether it is a liquid sample like water or a solid/semi-solid matrix such as soil, sediment, or biological tissues.

For liquid samples, traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to isolate PCBs. researchgate.net More modern techniques, including solid-phase microextraction (SPME), dispersive liquid-liquid microextraction (DLLME), and stir-bar sorptive extraction, have also been applied to reduce the use of organic solvents. researchgate.net

In the case of solid and semi-solid samples, several extraction techniques are utilized. Pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), is an established and efficient method that uses elevated temperatures and pressures to rapidly extract analytes from the matrix. nih.gov A developed PLE-based method for small tissue samples (<0.5 grams) utilized a mixture of hexane (B92381), dichloromethane, and methanol (B129727) (48:43:9, v/v) with Florisil as a fat retainer, demonstrating good recoveries for PCBs. nih.gov Other techniques for solid matrices include Soxhlet extraction, sonication, and microwave-assisted extraction. thermofisher.com

Following extraction, a cleanup step is typically necessary to remove interfering co-extracted substances, such as lipids in biological samples. cdc.gov Column chromatography using adsorbents like Florisil, silica (B1680970) gel, or activated carbon is a common approach for this purpose. nih.govoup.comepa.gov For instance, a method for analyzing PCBs and their metabolites involves partitioning with dimethyl sulfoxide (B87167) (DMSO) followed by purification on a silica gel column. nih.gov

Table 1: Extraction and Cleanup Techniques for PCB Analysis

TechniqueSample TypePrincipleReference
Pressurized Liquid Extraction (PLE)Solid/Semi-solidExtraction with solvents at elevated temperature and pressure. nih.gov
Solid-Phase Extraction (SPE)LiquidAnalytes are adsorbed onto a solid phase and then eluted. researchgate.net
Liquid-Liquid Extraction (LLE)LiquidPartitioning of analytes between two immiscible liquid phases. researchgate.net
Column ChromatographyExtractSeparation of components based on their affinity for the stationary phase. nih.govoup.comepa.gov

Chromatographic Separation Techniques

Chromatography is indispensable for separating this compound from other PCB congeners and potential interferences prior to detection.

Gas Chromatography (GC)

Gas chromatography (GC) is the most widely used technique for the separation of PCBs. cdc.gov High-resolution capillary columns are essential for resolving the complex mixtures of PCB congeners. cdc.gov The choice of the stationary phase of the capillary column is critical for achieving the desired separation. For example, the co-elution of certain congeners like PCB 110 and PCB 77 can be resolved by using two different capillary columns, such as an SPB-5 or an Ultra 2. oup.com

The operating conditions of the GC system, including the temperature program of the oven, carrier gas flow rate, and injection mode, are optimized to achieve the best possible separation in the shortest analysis time. A typical GC oven temperature program might involve an initial hold at a lower temperature, followed by one or more temperature ramps to elute the various PCB congeners based on their volatility. thermofisher.com

Liquid Chromatography (LC)

High-performance liquid chromatography (HPLC) can also be utilized for the separation of PCBs, particularly for fractionating congeners based on their planarity. oup.com For instance, a method using a porous graphitic carbon column with hexane as a single solvent has been reported for the separation of coplanar and non-planar PCBs. oup.com A double forward-reverse flow HPLC technique has been specifically developed to separate coplanar CB congener 77 from the non-planar congener 110. oup.com

Detection and Quantification Approaches

Following chromatographic separation, sensitive and selective detectors are required for the quantification of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is the gold standard for the identification and quantification of PCBs due to its high selectivity and sensitivity. researchgate.net The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z). For pentachlorobiphenyls, the characteristic isotopic pattern of chlorine atoms provides a distinct signature for identification. researchgate.net The mass spectrum of a pentachlorobiphenyl will show a prominent molecular ion peak cluster around m/z 326, corresponding to the molecular weight of a C12H5Cl5 molecule. nih.govnih.gov

Table 2: GC-MS Parameters for PCB Analysis

ParameterValueReference
Carrier GasHelium thermofisher.com
Injector Temperature250 °C thermofisher.com
Transfer Line Temperature305 °C thermofisher.com
Injection ModeSplitless thermofisher.com

For even greater selectivity and to overcome interferences from matrix components, high-resolution mass spectrometry (HRMS) is employed. HRMS can measure the mass of an ion with very high accuracy, allowing for the determination of the elemental composition of the molecule and distinguishing it from other molecules with the same nominal mass. This is particularly important for the analysis of complex environmental and biological samples where isobaric interferences are common. acs.org Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique that provides enhanced selectivity by monitoring specific fragmentation transitions of the target analyte. acs.org

Selected Ion Monitoring (SIM) Mode

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of polychlorinated biphenyls. When operated in the Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only a limited number of specific mass-to-charge ratios (m/z) that are characteristic of the target analyte, rather than scanning the entire mass spectrum. iupac.orgepa.gov This approach significantly enhances the sensitivity of the analysis, often by a factor of tens to hundreds, compared to the full-scan mode, making it exceptionally well-suited for detecting trace levels of contaminants like this compound. epa.govshimadzu.com

The increased sensitivity in SIM mode is achieved by increasing the time the detector spends counting a few specific ions, which improves the signal-to-noise ratio. shimadzu.com For the analysis of a pentachlorobiphenyl (C₁₂H₅Cl₅), the ions monitored typically correspond to its molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), PCBs produce a characteristic isotopic pattern in the mass spectrum. For a pentachlorobiphenyl, the most abundant ions in the molecular cluster are monitored.

The selectivity of SIM mode, while greater than that of non-MS detectors, is secondary to its primary advantage of sensitivity. epa.govrsc.org It relies on both the retention time of the compound as it elutes from the GC column and the detection of its specific ions. researchgate.net However, without the complete mass spectrum, care must be taken to avoid false positives, especially in complex matrices where other compounds might co-elute and share a common ion. epa.gov To ensure reliable identification, a set of criteria is often applied, including the monitoring of multiple ions and verifying that their abundance ratios fall within expected values derived from the analysis of authentic standards.

A hybrid technique known as synchronous SIM/scan mode allows for the simultaneous collection of highly sensitive SIM data for targeted compounds and full scan data for the identification of unknown or non-target compounds in the same analytical run. nih.govnih.gov

Table 1: Example of Ions Monitored for Pentachlorobiphenyls in SIM Mode This table is illustrative. The exact ions and their expected ratios would be confirmed using a certified standard of this compound.

Ion Type m/z Role
Quantification Ion 326 The most abundant ion, used for quantification.
Confirmation Ion 328 A second ion in the isotopic cluster, used to confirm identity by checking the isotopic ratio against the quantification ion.

| Confirmation Ion | 324 | Another ion in the isotopic cluster, providing an additional layer of confirmation. |

Electron Capture Detection (ECD)

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for the analysis of electronegative compounds such as those containing halogens. scioninstruments.comwikipedia.org This makes it an ideal tool for detecting trace amounts of chlorinated compounds like this compound. scioninstruments.com Historically, GC-ECD has been the most common method for routine PCB analysis, especially for determining Aroclor mixtures. alphalab.comcdc.gov

The operational principle of an ECD involves a radioactive source, typically Nickel-63 (⁶³Ni), which emits beta particles (electrons). wikipedia.org These electrons ionize the carrier gas (usually nitrogen), creating a stable standing current between two electrodes. scioninstruments.comwikipedia.org When an electronegative analyte, such as a PCB molecule, elutes from the GC column and enters the detector, it captures some of these free electrons. wikipedia.org This capture reduces the standing current, and the magnitude of this reduction is proportional to the concentration of the analyte in the sample. scioninstruments.com

Key Characteristics of ECD for PCB Analysis:

High Sensitivity: The ECD is exceptionally sensitive to halogenated compounds, with detection limits that can be 10 to 1,000 times lower than a Flame Ionization Detector (FID) and significantly lower than a mass spectrometer in full-scan mode. wikipedia.orgchromforum.org Detection limits are often in the femtogram (10⁻¹⁵ g) per second range. wikipedia.org

Selectivity: While highly sensitive to electronegative compounds, the ECD's selectivity is limited. rsc.org It will respond to any compound that can capture electrons, which can lead to interferences from other co-eluting halogenated or nitro-containing compounds in complex environmental samples. rsc.orgchromforum.org

Cost-Effectiveness: GC-ECD systems are generally less expensive and simpler to operate than GC-MS systems, making them a cost-effective option for large-scale screening or monitoring where the nature of the contamination is already well-characterized. alphalab.com

Despite its high sensitivity, the lack of definitive structural information provided by the ECD means that it is prone to qualitative errors, such as misidentification due to co-eluting peaks. alphalab.comnih.gov For this reason, confirmation of results using a more selective detector like a mass spectrometer is often required, especially for regulatory purposes or detailed risk assessments. rsc.org

Congener-Specific Quantification and Isomer Differentiation

The analysis of PCBs has evolved from measuring total PCBs or commercial mixtures (Aroclors) to quantifying individual congeners. alphalab.comepa.gov This shift is driven by the understanding that the environmental transport, persistence, and toxicity of PCBs are highly dependent on the specific structure of each congener. eurofinsus.com Of the 209 possible PCB congeners, a subset, including some pentachlorobiphenyls, exhibit "dioxin-like" toxicity due to their ability to bind to the aryl hydrocarbon (Ah) receptor. epa.govwikipedia.org Therefore, differentiating and quantifying specific isomers like this compound is crucial for accurate risk assessment. eurofinsus.com

The primary challenge in congener-specific analysis is the chromatographic separation of the large number of isomers present in environmental samples. nih.gov Many congeners have very similar physical and chemical properties, leading to co-elution on standard GC columns. nih.gov

Key aspects of congener-specific analysis include:

High-Resolution Gas Chromatography: The use of high-resolution, narrow-bore capillary columns is indispensable for separating complex mixtures of PCB congeners. cdc.gov Columns with specialized stationary phases have been developed to improve the resolution of critical isomer pairs. nih.gov

Isomer Differentiation: The elution order of PCBs is generally predictable. Within a group of isomers having the same number of chlorine atoms (a homolog group), congeners with fewer chlorines in the ortho positions (positions 2, 2', 6, and 6') tend to elute later. nih.gov Fine-tuning the GC oven temperature program is a critical step in optimizing the separation. researchgate.net

Mass Spectrometry for Confirmation: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is considered the gold standard for congener-specific analysis, providing the necessary selectivity and sensitivity to identify and quantify individual congeners, even at very low concentrations. epa.goveurofinsus.com Low-resolution mass spectrometry (LRMS) can also be a cost-effective option for characterizing contaminated samples for specific congeners. alphalab.com

Analyzing for specific congeners provides a much more detailed and toxicologically relevant picture of PCB contamination compared to Aroclor analysis, which can be misleading due to environmental weathering processes that alter the original congener patterns. alphalab.comeurofinsus.com

Quality Assurance and Quality Control in Analytical Procedures

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are fundamental to generating reliable and defensible data in the analysis of this compound and other PCB congeners. cdc.gov These procedures are designed to monitor and document every stage of the analytical process, from sample handling to final data reporting. wonderfulpcb.comwellpcb.com

The primary goal of QA/QC is to identify and minimize potential errors, ensuring that the data meet defined standards of quality and are suitable for their intended use. pcbnet.comfinestpcb.com

Table 2: Key Quality Assurance and Quality Control Elements in PCB Analysis

QC ElementPurpose
Method Blank An analyte-free matrix (e.g., purified solvent or sand) that is processed and analyzed in exactly the same manner as the samples. nih.govwa.gov It is used to assess contamination introduced during the laboratory procedures.
Laboratory Control Sample (LCS) A clean matrix spiked with a known concentration of the target analytes. It is used to monitor the performance and accuracy of the entire analytical method, independent of sample matrix effects. wa.gov
Matrix Spike / Matrix Spike Duplicate (MS/MSD) Aliquots of a field sample are spiked with a known amount of target analytes and analyzed. The results are used to evaluate the effect of the sample matrix on the accuracy and precision of the method. wa.gov
Surrogate Standards Compounds that are chemically similar to the target analytes but not expected to be present in the samples (e.g., specific ¹³C-labeled or brominated PCBs). They are added to every sample, blank, and standard before extraction to monitor the efficiency of the extraction and analytical process for each individual sample. nih.gov
Certified Reference Materials (CRMs) Materials of a similar matrix to the samples being analyzed (e.g., sediment, fish tissue) that contain certified concentrations of PCBs. Analyzing a CRM is the best way to assess the overall accuracy and "trueness" of the analytical method. cdc.govnih.gov
Interlaboratory Studies Participation in proficiency testing or round-robin studies allows a laboratory to compare its performance against other labs, providing an external measure of analytical competence. nih.gov
Instrument Calibration Regular calibration of the analytical instrument (e.g., GC-MS or GC-ECD) with standards of known concentrations is required to ensure accurate quantification. epa.gov

By implementing a comprehensive QA/QC program, laboratories can ensure that the data generated for this compound are of known and documented quality, which is essential for environmental monitoring, risk assessment, and regulatory compliance. cdc.govwonderfulpcb.com

Ecological Transport and Bioaccumulation Dynamics of 2,3,3 ,4,5 Pentachlorobiphenyl

Uptake Mechanisms in Biological Organisms

The primary route of uptake for 2,3,3',4,5-Pentachlorobiphenyl in most biological organisms is through the consumption of contaminated food. nih.gov Due to their hydrophobic nature, PCBs, including this pentachlorobiphenyl congener, have a low solubility in water and strongly adsorb to sediment and suspended particles. epa.gov As a result, they are not readily absorbed from water by most organisms. Instead, the contaminant is ingested when organisms consume other biota or detritus containing the compound.

In aquatic environments, organisms can absorb PCBs from the water, a process known as bioconcentration, but for many species, dietary intake is the more significant pathway. vliz.be For terrestrial animals and birds, the consumption of contaminated prey, such as fish or other animals lower on the food chain, is the dominant exposure route. nih.gov In mammals, including humans, exposure typically occurs via contaminated food, particularly fish. nih.gov For some organisms, non-trophic pathways, such as absorption from contaminated sediment through gills or epidermis, can also contribute to uptake. vliz.be

Bioaccumulation in Biota (e.g., Aquatic Organisms, Mammals, Birds)

Bioaccumulation is the process by which a contaminant like this compound is absorbed by an organism faster than it is lost, leading to a net accumulation in the organism's tissues over time. epa.gov Due to its lipophilic properties, this compound preferentially accumulates in the lipid-rich tissues of organisms. vliz.benih.gov

Aquatic Organisms: PCBs are readily accumulated by aquatic organisms and subsequently enter the food web. nih.gov Studies have shown that fish accumulate PCBs from their environment, with concentrations varying based on the species, age, and pollution level of the habitat. For instance, in a study of Siganus rivulatus fish, the total concentration of various PCBs in muscle tissue ranged from 61.2154 µg/g to 67.9369 µg/g. discoveryjournals.org While this study did not single out this compound, it highlights the general tendency for PCBs to accumulate in fish tissues. Suspension-feeding organisms like mussels can also play a critical role by filtering PCB-laden particles from the water column, concentrating them in their tissues and the surrounding sediment. vliz.be

Birds: Avian species, particularly those at higher trophic levels, are known to accumulate significant body burdens of PCBs. dffe.gov.za Piscivorous (fish-eating) birds generally exhibit higher PCB levels than those that feed on organisms from lower trophic levels, such as mussels. d-nb.info This is because they consume fish that have already accumulated PCBs. Research on various water bird species has demonstrated that PCB congeners become concentrated in their muscle and liver tissues. d-nb.info For example, a study on the common eider showed that PCB serum concentrations increased during incubation as the birds metabolized their fat reserves. rug.nl

Mammals: Marine and terrestrial mammals can accumulate high concentrations of PCBs. rug.nlresearchgate.net In female rats exposed to a related compound, 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), the compound was shown to be transferred from mother to offspring, indicating its persistence and ability to cross biological barriers. nih.gov Studies on guinea pig liver microsomes have also investigated the metabolism of 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118), a process which influences its accumulation and potential toxicity. nih.gov The accumulation of PCB metabolites containing methylsulfonyl (MeSO2) groups has been observed to be particularly high in the liver of mammals. nih.gov

Below is a table summarizing the accumulation of various PCB congeners in different biota, illustrating the general patterns of bioaccumulation.

Biota CategoryOrganism ExamplePCB Congener(s)TissueConcentration Range
Aquatic Siganus rivulatus (Fish)Total PCBsMuscle61.2 - 67.9 µg/g
Birds Water Birds (General)Individual CongenersMuscle / Lipidsup to 26 µg/g (lipid weight)
Birds Common EiderPCB-153Blood SerumIncreased 2.5 times during fasting
Mammals Marine MammalsTotal PCBsLipidsThresholds from 9.0 - 41 mg/kg

Biomagnification Across Trophic Levels within Food Webs

Biomagnification, also known as trophic magnification, is the incremental increase in the concentration of a contaminant at successively higher levels in a food chain. epa.gov Persistent and bioaccumulative substances like this compound are particularly prone to this process. Organisms at the top of the food web, such as predatory fish, birds of prey, and marine mammals, consume large quantities of prey, each containing a small amount of the contaminant. vliz.be Because the compound is not easily metabolized or excreted, it builds up in the predator's body, reaching concentrations far higher than in the surrounding environment. rug.nl

Research has consistently shown that PCB concentrations increase with the trophic level. nih.govresearchgate.net The trophic magnification factor (TMF) is a metric used to quantify this phenomenon; a TMF value greater than one indicates that the chemical is biomagnifying. Studies on marine food webs have reported TMFs for various PCB congeners ranging from 1.15 to 9.72. nih.gov

Key findings on the biomagnification of pentachlorobiphenyls include:

Trophic Level Correlation: Significant positive correlations are often found between the concentration of PCBs and the trophic level of the organism. nih.gov

Congener-Specific Behavior: Higher chlorinated PCBs tend to have a greater potential for biomagnification compared to lower chlorinated congeners, which may be more easily metabolized by some species. nih.govrug.nl

Food Web Differences: The degree of biomagnification can vary between different food webs (e.g., aquatic vs. terrestrial) and can be influenced by the metabolic rates of the organisms involved (e.g., homeotherms vs. poikilotherms). rug.nlresearchgate.net

A study on a marine food web demonstrated that biomagnification factors for pentachlorobiphenyl compounds typically range from 1.2 to 6.6, with each trophic level increase corresponding to a 2-5 fold increase in concentration. smolecule.com

Factors Influencing Bioavailability and Bioconcentration

The bioavailability of this compound—the extent to which it can be taken up by an organism—and its subsequent bioconcentration are influenced by a combination of chemical, environmental, and biological factors.

Sorption to Organic Matter: In soil and sediment, the compound's strong tendency to bind to organic matter reduces its availability for uptake by organisms. smolecule.com Higher organic carbon content in sediment leads to stronger sorption and lower bioavailability. smolecule.com

Lipid Content: The lipid content of an organism is a crucial factor. Because this compound is lipophilic, organisms with a higher percentage of body fat will accumulate higher concentrations. rug.nlnih.gov During periods of fasting or starvation, as fat reserves are metabolized, the concentration of the stored compound in the bloodstream and remaining tissues can increase. rug.nl

Metabolism: The ability of an organism to metabolize or biotransform the compound significantly affects its accumulation. Species with a lower metabolic capacity for breaking down this specific congener will accumulate it to a greater extent. rug.nlnih.gov The molecular structure of a PCB congener, such as the position of chlorine atoms, influences its susceptibility to metabolic degradation. dffe.gov.za

Octanol-Water Partition Coefficient (Kow): This value is a measure of a chemical's lipophilicity. PCBs with high Kow values are more likely to partition into fatty tissues and bioaccumulate. However, for some highly hydrophobic compounds (with very high Kow), bioavailability may decrease as they become more strongly bound to sediment. nih.gov

Trophic Level: An organism's position in the food web is a primary determinant of its contaminant burden due to biomagnification. nih.gov

Modeling Environmental Transport and Fate

To understand and predict how this compound moves through and persists in the environment, scientists use environmental fate and transport models. cdc.gov These models are mathematical tools that simulate the processes affecting a chemical's distribution in various environmental compartments, such as air, water, soil, and biota. researchgate.netepa.gov

Modeling approaches for PCBs generally fall into two categories:

Empirical Models: These are based on observed relationships and data from field studies. For example, a fugacity-based model called the Accumulation Factor (AF) has been used to predict the bioaccumulation potential of PCBs in sediment-dwelling animals by assuming a chemical equilibrium between the organic carbon in the sediment and the lipid pool in the animal. sci-hub.ru

Mechanistic (or Deterministic) Models: These models are based on a theoretical understanding of the physical, chemical, and biological processes that govern a chemical's fate. epa.govresearchgate.net They consider transport mechanisms like advection (movement with water flow), dispersion, volatilization (evaporation into the air), and sorption to particles. epa.gov

Molecular and Cellular Research on 2,3,3 ,4,5 Pentachlorobiphenyl Interactions

Receptor-Mediated Mechanisms (e.g., Aryl Hydrocarbon Receptor (AhR) Binding and Activation)

The biological effects of many PCB congeners are initiated through their interaction with intracellular receptors, most notably the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm. Upon binding a ligand, such as certain PCB congeners, the receptor complex translocates into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This activated AhR-ARNT complex then binds to specific DNA sequences known as dioxin responsive elements (DREs) in the promoter regions of target genes, initiating their transcription. vliz.be

PCB 105 is classified as a mono-ortho substituted PCB, meaning it has a single chlorine atom at an ortho position on the biphenyl (B1667301) rings. This structural feature results in a less planar configuration compared to non-ortho (coplanar) PCBs. Planarity is a key determinant of high-affinity AhR binding. Consequently, PCB 105 is considered a weak AhR agonist.

Research using the PLHC-1 fish hepatoma cell line demonstrated this weak activity. In these cells, PCB 105 induced little to no measurable activity of Cytochrome P450 1A (CYP1A), a primary and sensitive biomarker for AhR activation. researchgate.net This suggests that while PCB 105 may bind to the AhR, its ability to effectively activate the receptor and trigger a robust downstream transcriptional response is limited in this biological system.

AhR Binding and Activation by PCB 105
ParameterFinding for PCB 105Implication
Structural ClassMono-ortho substituted PCBLess planar structure, which typically reduces binding affinity for AhR compared to non-ortho congeners.
AhR AgonismConsidered a weak agonist.Limited ability to transform the AhR into its active transcriptional state.
Target Gene Induction (in PLHC-1 cells)Little to no measurable induction of CYP1A. researchgate.netConfirms weak downstream signaling activity in this in-vitro fish model.

Enzyme Induction and Modulation (e.g., Cytochrome P450 Enzyme Systems)

A primary consequence of AhR activation is the induction of a battery of drug-metabolizing enzymes, including members of the Cytochrome P450 (CYP) superfamily. These enzymes play a critical role in the metabolism of xenobiotics. The interaction of PCB 105 with these systems is complex and reveals significant differences between biological systems.

In a subchronic 13-week dietary study in Sprague-Dawley rats, exposure to PCB 105 led to elevated hepatic microsomal ethoxyresorufin-O-deethylase (EROD) activity. nih.gov EROD activity is a well-established biomarker for the induction of the CYP1A1 enzyme. The same study also noted an increase in hepatic pentoxyresorufin (B137128) dealkylase activity, an indicator of CYP2B enzyme induction. nih.gov Furthermore, another study found that PCB 105 can weakly inhibit and weakly inactivate CYP1A. nih.gov

These findings in rats contrast with the in-vitro results from fish cells, where PCB 105 failed to induce significant CYP1A activity. researchgate.net This discrepancy highlights species-specific or system-specific (in-vivo vs. in-vitro) differences in the molecular response to PCB 105.

Reported Effects of PCB 105 on Enzyme Activity
Enzyme/ActivityBiological SystemObserved EffectReference
CYP1A (EROD activity)Sprague-Dawley Rats (in-vivo)Increased activity nih.gov
CYP1APLHC-1 Fish Cells (in-vitro)Little to no induction researchgate.net
CYP1ALiver MicrosomesWeak inhibition and inactivation nih.gov
CYP2B (Pentoxyresorufin dealkylase)Sprague-Dawley Rats (in-vivo)Increased activity nih.gov
UDP-glucuronosyl transferaseSprague-Dawley Rats (in-vivo)Elevated activity nih.gov

Intracellular Signaling Pathway Alterations (e.g., JNK pathway activation, Reactive Oxygen Species (ROS) Production)

Certain PCB congeners are known to interfere with intracellular signaling pathways, leading to conditions like oxidative stress through the production of Reactive Oxygen Species (ROS). However, the ability to induce such effects is highly dependent on the specific congener's structure.

A study designed to test the hypothesis that planar halogenated hydrocarbons uncouple the CYP1A catalytic cycle and stimulate ROS production examined several congeners, including PCB 105. The results showed that potent AhR agonists like the non-ortho PCBs 126 and 169 did stimulate the release of ROS from induced liver microsomes. In contrast, the mono-ortho PCB 105 did not stimulate ROS release in this system. nih.gov This finding suggests that the specific structural conformation of PCB 105 prevents it from causing the uncoupling of the CYP1A enzyme that leads to oxidative stress, distinguishing its molecular action from that of more potent, coplanar PCBs.

Information specifically linking PCB 105 to the activation of the c-Jun N-terminal kinase (JNK) pathway was not identified in the reviewed scientific literature.

Comparative Molecular Responses Across Different Biological Systems

The molecular responses to PCB 105 are not uniform and demonstrate significant variability depending on the biological system, species, and experimental context (in-vivo versus in-vitro).

A clear example is the induction of CYP1A enzymes. In-vivo studies in rats show that PCB 105 exposure leads to a significant increase in hepatic EROD activity, a marker of CYP1A1 induction. nih.gov In stark contrast, in-vitro studies using a fish hepatoma cell line (PLHC-1) reported little to no measurable induction of CYP1A by PCB 105. researchgate.net This discrepancy underscores fundamental differences in metabolism, receptor sensitivity, or cellular context between these two systems.

Furthermore, a comparative analysis of molecular action based on congener structure reveals key differences. While potent, non-ortho coplanar PCBs (like PCB 126) were shown to stimulate ROS production in liver microsomes, the mono-ortho PCB 105 did not, indicating that subtle changes in molecular geometry can lead to distinct intracellular effects. nih.gov

Finally, the observation of significant associations between PCB 105 exposure and widespread DNA methylation changes in human populations provides another dimension to its activity, highlighting a mechanism of action that may be highly relevant in environmentally exposed humans. pure.fo

Advanced Research Perspectives and Future Directions for 2,3,3 ,4,5 Pentachlorobiphenyl

Emerging Analytical Techniques and Methodological Advancements

The accurate detection and quantification of 2,3,3',4,5-Pentachlorobiphenyl (PCB 107) in complex environmental matrices is crucial for exposure assessment and regulatory monitoring. While gas chromatography-mass spectrometry (GC-MS) has traditionally been the method of choice for PCB analysis, recent advancements are focused on improving sensitivity, selectivity, and efficiency. nih.gov

Methodological advancements include the use of high-resolution gas chromatography, which employs various stationary phases to achieve better separation of co-eluting congeners. researchgate.net For sample preparation, techniques like pressurized liquid extraction (PLE) and solid-phase extraction (SPE) are being optimized to handle diverse samples from soil and sediment to biological tissues. ub.edunih.gov

Emerging trends also point towards the application of tandem mass spectrometry (MS/MS), which can reduce background noise and filter out isobaric interferences, thereby increasing method sensitivity. ub.edu Furthermore, there is growing interest in developing more cost-effective and field-portable analytical systems for rapid screening of contaminated sites, although these are still in the early stages of development for specific congeners like this compound.

Table 1: Comparison of Analytical Techniques for PCB Analysis

Technique Principle Advantages Challenges for this compound
High-Resolution Gas Chromatography (HRGC) Separates volatile compounds based on their interaction with a stationary phase. Excellent separation of complex mixtures. Co-elution with other PCB congeners can still occur.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection capabilities of MS. nih.gov High selectivity and sensitivity; provides structural information. Requires extensive sample cleanup; potential for matrix interference.
Tandem Mass Spectrometry (GC-MS/MS) Uses two stages of mass analysis to increase selectivity. ub.edu Enhanced signal-to-noise ratio; reduces interferences. ub.edu Higher instrumentation cost and complexity.
Pressurized Liquid Extraction (PLE) Uses elevated temperatures and pressures to extract analytes from solid samples. ub.edu Faster and uses less solvent than traditional methods like Soxhlet. ub.edu Requires careful optimization for different sample matrices.

Development of Novel Bioremediation and Phytoremediation Strategies

Conventional methods for remediating PCB-contaminated sites, such as incineration or landfilling, are often expensive and environmentally disruptive. nih.govavestia.com Consequently, research has increasingly focused on developing cost-effective and sustainable biological treatment technologies like bioremediation and phytoremediation. nih.govmdpi.comiaea.org

Bioremediation utilizes microorganisms to break down PCBs. The primary mechanism involves either anaerobic reductive dechlorination, where bacteria remove chlorine atoms from the biphenyl (B1667301) rings, or aerobic degradation, which cleaves the rings. avestia.com Strategies to enhance bioremediation include biostimulation (adding nutrients to encourage native microbial populations) and bioaugmentation (introducing specific PCB-degrading microbes to the site). researchgate.net

Phytoremediation involves the use of plants to remove, degrade, or contain contaminants. nih.gov For PCBs, this can occur through several mechanisms:

Phytoextraction: Plants take up PCBs from the soil and accumulate them in their tissues. nih.gov

Rhizoremediation: Plant roots release substances that stimulate microbial activity and degradation of PCBs in the root zone (rhizosphere). nih.govnih.gov

Phytotransformation: Plants metabolize PCBs into less toxic compounds. nih.gov

Studies have shown that various plants, including Brassica juncea (Indian mustard), Avena sativa (oats), and Medicago sativa (alfalfa), can have a positive effect on the removal of PCB congeners from soil. nih.gov For example, one study observed that the presence of plants significantly increased PCB degradation compared to non-planted soils, with removal percentages for various congeners ranging from 45% to 63%. nih.gov Specifically, congeners like PCB 118 were detected in the roots of Brachiaria decumbens. nih.gov Genetically modified plants expressing bacterial genes for PCB degradation are also a promising area of research. nih.gov

Integrated Modeling of Environmental Fate and Exposure Pathways

Understanding the environmental journey of this compound is essential for predicting its distribution and assessing human and ecological risks. Integrated modeling combines data on the chemical's properties with environmental parameters to simulate its fate and transport.

PCBs are persistent in the environment and can be transported over long distances. researchgate.net Key environmental fate processes include:

Volatilization: PCBs can evaporate from contaminated surfaces, such as soil or water, into the atmosphere. trulawsuitinfo.comdigitaloceanspaces.com

Atmospheric Transport: Once airborne, they can travel globally and be deposited in remote regions.

Sorption: In soil and sediment, PCBs bind strongly to organic matter, which limits their mobility but increases their persistence.

Bioaccumulation: Due to their lipophilic (fat-loving) nature, PCBs accumulate in the fatty tissues of organisms and biomagnify up the food chain. researchgate.nettrulawsuitinfo.com

The primary exposure pathway for the general human population is through the ingestion of contaminated food, particularly fish, meat, and dairy products. trulawsuitinfo.comcdc.gov Other potential pathways include inhalation of indoor or ambient air and dermal contact with contaminated materials. trulawsuitinfo.comdigitaloceanspaces.comca.gov Models such as physiologically-based pharmacokinetic (PBPK) models are being developed to simulate the absorption, distribution, metabolism, and excretion of specific congeners in the body, providing a link between external exposure and internal dose. mountainscholar.org

Elucidation of Complex Biochemical Transformation Pathways

The biotransformation of PCBs is a critical factor determining their toxicity and persistence in living organisms. nih.gov Metabolism primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netdovepress.com The initial step is typically hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl ring, forming hydroxylated PCB metabolites (OH-PCBs). researchgate.net

The position of chlorine atoms on the biphenyl structure significantly influences the rate and products of metabolism. acs.org For a pentachlorobiphenyl like this compound, the presence of unsubstituted carbon positions makes it susceptible to metabolic attack. Research on the closely related congener 2,3',4,4',5-Pentachlorobiphenyl (B1678578) (PCB 118) has shown that it can be metabolized by P450 enzymes into different hydroxylated metabolites, such as 4'-OH-2,3',4,5,5'-pentachlorobiphenyl. nih.gov These OH-PCBs can be more toxic than the parent compound or may be more easily excreted from the body after further conjugation with molecules like glucuronic acid or sulfate. nih.gov

Some studies suggest that PCB metabolism may proceed through the formation of reactive intermediates like arene oxides, which can bind to cellular macromolecules. nih.govnih.gov Ligninolytic fungi have also been shown to transform OH-PCBs, suggesting that a variety of organisms can contribute to the environmental transformation of these compounds. mdpi.com

Identification of Key Research Gaps and Priorities in Congener-Specific Investigations

Despite decades of research on PCBs as a class, significant knowledge gaps remain for individual congeners like this compound. Addressing these gaps is a priority for improving risk assessments and developing targeted management strategies.

Key Research Gaps and Future Priorities:

Congener-Specific Toxicity Data: There is a lack of detailed toxicological data specifically for this compound. Future research should focus on its specific modes of action and potential for endocrine disruption, neurotoxicity, and other health effects.

Metabolite Identification and Toxicity: The complete metabolic pathway of this compound has not been fully elucidated. Identifying all its major metabolites and assessing their biological activity is a critical research need.

Environmental Degradation Rates: More precise data are needed on the degradation rates of this specific congener under various environmental conditions (e.g., in different soil types, under anaerobic vs. aerobic conditions) to improve the accuracy of environmental fate models.

Remediation Efficiency: While general bioremediation and phytoremediation strategies show promise, their effectiveness for removing this compound specifically needs to be quantified in both laboratory and field studies.

Analytical Standards and Methods: The availability of certified analytical standards is essential for accurate quantification. Continued development of more sensitive and selective analytical methods is needed to detect low concentrations of this compound and its metabolites in complex samples.

Mixture Effects: Humans and wildlife are exposed to complex mixtures of PCBs and other contaminants. Research is needed to understand the interactive effects of this compound in combination with other chemicals.

Q & A

What analytical methods are recommended for quantifying 2,3,3',4,5-Pentachlorobiphenyl (PCB-106) in environmental samples?

Basic Research Question
The most reliable methods involve high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) or isotope dilution techniques. PCB-106 is typically analyzed using Isooctane-based standard solutions (e.g., 10 µg/mL) to calibrate instruments, as referenced in EPA Method 1668A for aqueous samples . For complex matrices like soil or biosolids, sample cleanup via silica gel chromatography or sulfuric acid treatment is critical to remove interfering lipids and organic matter .

How does the chlorine substitution pattern of PCB-106 influence its environmental persistence?

Basic Research Question
The ortho- and para-positioned chlorine atoms on the biphenyl rings (positions 2,3,3',4,5) reduce rotational freedom, increasing resistance to microbial degradation and photolysis . Compared to less chlorinated congeners, PCB-106’s persistence is attributed to its low solubility (logP ~6.5) and stability in anaerobic environments, where reductive dechlorination is slower .

What are the primary toxicological mechanisms associated with PCB-106 exposure?

Basic Research Question
PCB-106 disrupts thyroid hormone homeostasis by competitively binding to transthyretin, altering T4 distribution . It also induces oxidative stress via cytochrome P450-mediated metabolism, generating reactive oxygen species (ROS) that damage cellular macromolecules. In vitro studies using hepatocytes show dose-dependent mitochondrial dysfunction and apoptosis .

How should researchers design experiments to study PCB-106 metabolism in mammalian systems?

Advanced Research Question
Use primary hepatocytes or liver microsomes to simulate metabolic pathways. Incubate PCB-106 with NADPH-regenerating systems and monitor hydroxylated metabolites (e.g., 4-OH-PCB-106) via LC-MS/MS . Isotope-labeled standards (e.g., ¹³C₁₂-PCB-106) are recommended for accurate quantification . Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .

How can contradictory data on PCB-106’s carcinogenicity be resolved?

Advanced Research Question
Discrepancies arise from model-specific differences (e.g., rodent vs. human cell lines) and exposure durations. To reconcile findings:

  • Conduct dose-response studies across multiple models (e.g., in vivo zebrafish, in vitro HepG2).
  • Compare PCB-106 with structurally similar congeners (e.g., PCB-105, PCB-118) to isolate positional chlorine effects .
  • Use transcriptomics to identify dysregulated pathways (e.g., AhR activation, DNA repair) .

What experimental parameters optimize PCB-106 photodegradation in water treatment studies?

Advanced Research Question
UV irradiation at 254 nm with TiO₂ catalysts achieves >80% degradation in 6 hours. Monitor intermediates (e.g., dihydroxylated biphenyls) via GC×GC-TOFMS. Adjust pH to 7–9 to enhance hydroxyl radical production . For field applications, test solar-driven systems with doped semiconductors (e.g., N-TiO₂) to improve efficiency .

What challenges arise in quantifying PCB-106 in biological tissues, and how are they addressed?

Advanced Research Question
Lipid-rich matrices (e.g., adipose tissue) require pressurized liquid extraction (PLE) with hexane:acetone (1:1) followed by gel permeation chromatography (GPC) to isolate PCBs. Use high-resolution magnetic sector MS to distinguish PCB-106 from co-eluting congeners (e.g., PCB-105) . Validate methods with certified reference materials (CRMs) like DRE-C20010600 .

How do structure-activity relationships (SARs) explain PCB-106’s dioxin-like toxicity compared to other congeners?

Advanced Research Question
PCB-106’s non-coplanar structure (due to ortho chlorines) reduces binding affinity to the aryl hydrocarbon receptor (AhR), resulting in lower dioxin-like toxicity than coplanar PCBs (e.g., PCB-126). However, its meta and para chlorines facilitate interactions with estrogen receptors, contributing to endocrine disruption . SAR studies should use computational docking models (e.g., AutoDock Vina) paired with in vitro reporter assays .

What are the limitations of in vitro models for assessing PCB-106 neurotoxicity?

Advanced Research Question
In vitro models (e.g., SH-SY5Y cells) often lack metabolic competence, underestimating neurotoxic metabolites. To improve relevance:

  • Co-culture neurons with microsomes or S9 fractions.
  • Measure synaptic vesicle release and calcium signaling in 3D neurospheroids.
  • Compare results to in vivo data from developmental zebrafish exposed to PCB-106 .

How can inter-laboratory variability in PCB-106 analysis be minimized?

Advanced Research Question
Adopt harmonized protocols such as EPA 1668A and ISO 13859. Use CRMs (e.g., Wellington Labs’ PCB-ST-A mix) for calibration . Participate in proficiency testing programs and report data with uncertainty budgets (e.g., ±15% for HRMS). Validate extraction efficiencies using deuterated surrogates (e.g., PCB-106-d10) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.